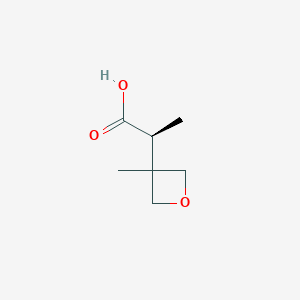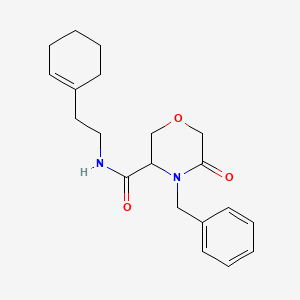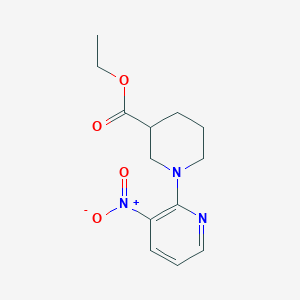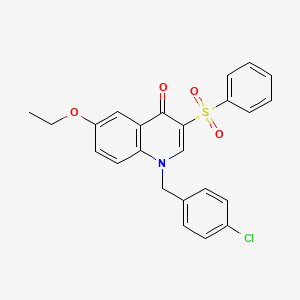
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid, also known as MOA-2, is a synthetic amino acid derivative that has been extensively studied in scientific research. It is a chiral compound with a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol. MOA-2 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
作用机制
The exact mechanism of action of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid is not fully understood, but it is believed to act through modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as to activate certain immune cells that play a role in fighting infections.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity and yield. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, this compound also has some limitations, including its relatively high cost and the need for specialized expertise in organic chemistry for its synthesis.
未来方向
There are several potential future directions for research on (2S)-2-(3-Methyloxetan-3-yl)propanoic acid. One area of interest is the development of novel drugs and therapeutic agents based on this compound. This compound could also be further investigated for its potential use in treating various inflammatory and autoimmune diseases, as well as for its anti-cancer and anti-viral effects. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique chemical properties and biological effects make it a valuable tool for investigating various disease pathways and developing novel therapeutic agents. Further research on this compound is warranted to fully understand its potential and to develop new applications for this promising compound.
合成方法
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 3-methyloxetan-3-ol with a suitable reagent such as diethyl carbonate or diethyl malonate. The resulting product is then subjected to further reactions to yield this compound in high purity and yield. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
科学研究应用
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound has also been investigated for its potential use as a building block for the synthesis of novel drugs and therapeutic agents.
属性
IUPAC Name |
(2S)-2-(3-methyloxetan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLAAPYZTVBOM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(COC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)



![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2437378.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)
![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)
